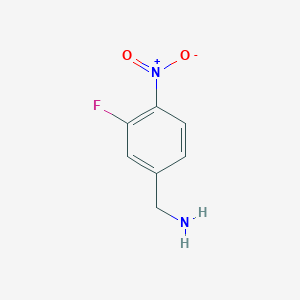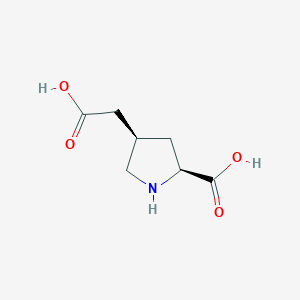![molecular formula C9H10N4O B064785 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 160875-14-9](/img/structure/B64785.png)
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone, also known as BI-78D3, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. This compound has been shown to have promising effects on the inhibition of cancer cell growth and proliferation, making it a potential candidate for further research and development.
Mécanisme D'action
The mechanism of action of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone involves the inhibition of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting the activity of CK2, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is able to disrupt the signaling pathways that are involved in cancer cell growth and proliferation, leading to the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on CK2, this compound has been shown to induce the accumulation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has also been shown to disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for cancer treatment, as it may be able to avoid many of the side effects associated with traditional chemotherapy. However, one limitation of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is its relatively low solubility, which may make it difficult to administer in certain forms.
List of
Orientations Futures
1. Investigating the potential of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone in combination with other cancer treatments, such as chemotherapy or radiation therapy.
2. Studying the effects of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone on other types of cancer, including lung cancer and colon cancer.
3. Developing more efficient methods for synthesizing 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone, in order to increase its availability for research and development.
4. Investigating the potential of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone as a targeted therapy for specific types of cancer, based on the expression of CK2 in cancer cells.
5. Studying the long-term effects of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone on normal cells, in order to better understand its potential for use in cancer treatment.
Méthodes De Synthèse
The synthesis of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone involves several steps, including the reaction of 2-nitroaniline with hydrazine hydrate to form 2-hydrazinyl-1H-benzo[d]imidazole. This compound is then reacted with acetylacetone to form the final product, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone.
Applications De Recherche Scientifique
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been studied extensively for its potential applications in cancer treatment. Research has shown that this compound is able to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. In addition, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
160875-14-9 |
|---|---|
Nom du produit |
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone |
Formule moléculaire |
C9H10N4O |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
1-(2-hydrazinylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H10N4O/c1-6(14)13-8-5-3-2-4-7(8)11-9(13)12-10/h2-5H,10H2,1H3,(H,11,12) |
Clé InChI |
DPUZVBDKIMOVHA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2N=C1NN |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2N=C1NN |
Synonymes |
2H-Benzimidazol-2-one,1-acetyl-1,3-dihydro-,2-hydrazone(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



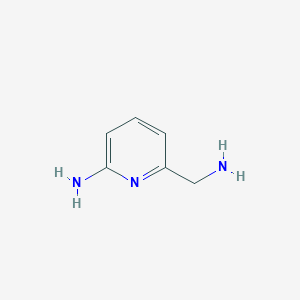
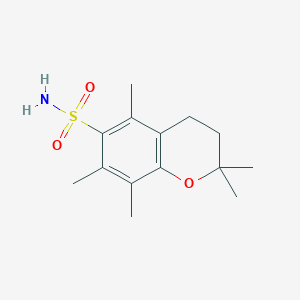
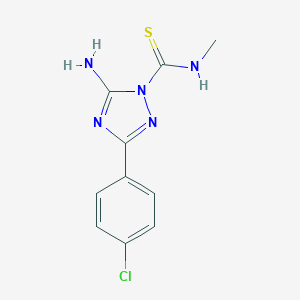
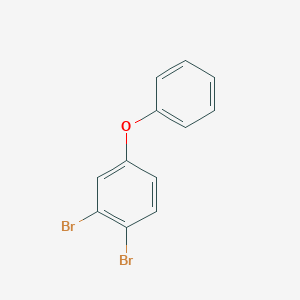
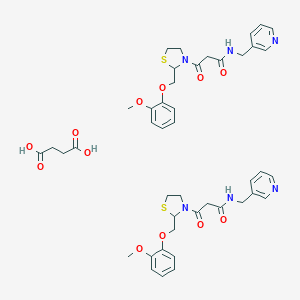
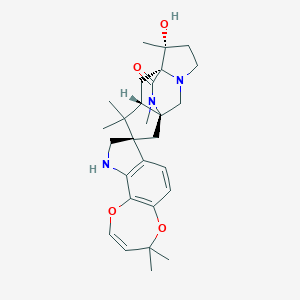
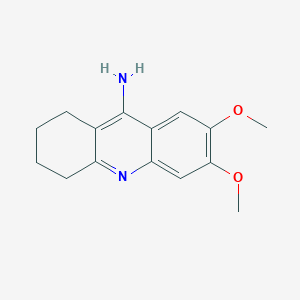
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)
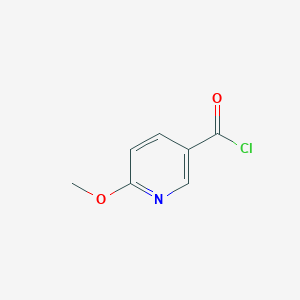
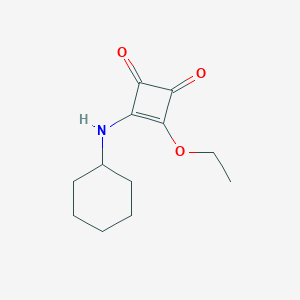
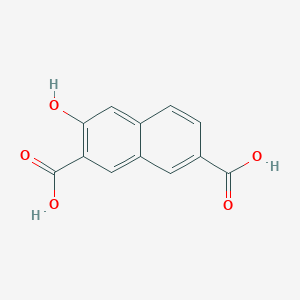
![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)
